molecular formula C24H24N2O2 B11179542 N,N'-bis(2-ethylphenyl)benzene-1,4-dicarboxamide

N,N'-bis(2-ethylphenyl)benzene-1,4-dicarboxamide

Cat. No.: B11179542
M. Wt: 372.5 g/mol
InChI Key: HXJSRCOTPDEOLB-UHFFFAOYSA-N
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Description

N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is an organic compound with the molecular formula C24H24N2O2. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents but insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2-ethylphenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1,N4-BIS(2-ETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the presence of ethyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,4-N-bis(2-ethylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-3-17-9-5-7-11-21(17)25-23(27)19-13-15-20(16-14-19)24(28)26-22-12-8-6-10-18(22)4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

HXJSRCOTPDEOLB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3CC

Origin of Product

United States

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